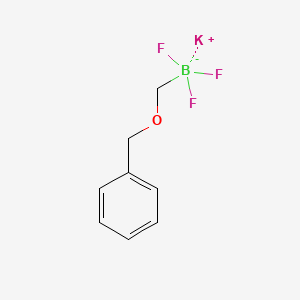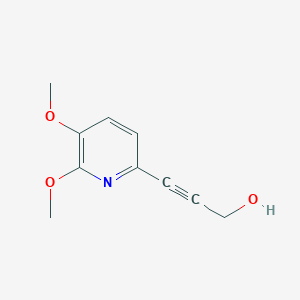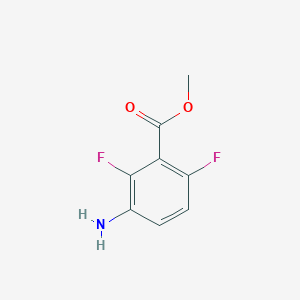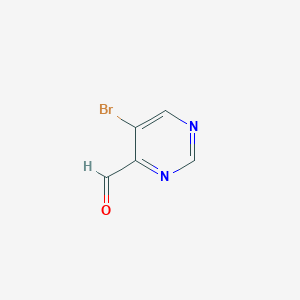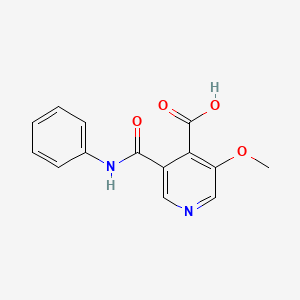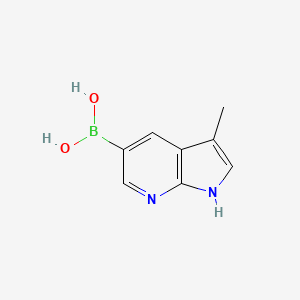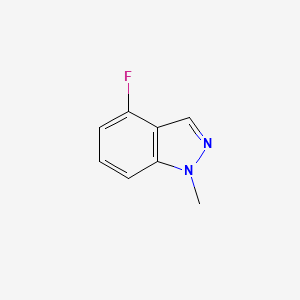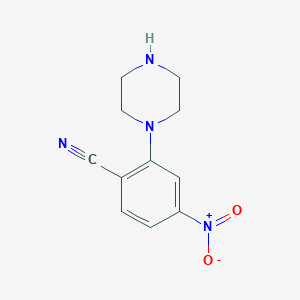
4-(Difluoromethyl)quinoline
Vue d'ensemble
Description
4-(Difluoromethyl)quinoline is a molecular compound with the formula C10H7F2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves an intramolecular SN2’ reaction of α-Trifluoromethylstyrenes bearing imine moieties . Another method involves the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . A domino protocol has also been established for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline ring system .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various transformations .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical. It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water. Quinoline is soluble in organic solvents .Applications De Recherche Scientifique
Agrochemical Research
4-(Difluoromethyl)quinoline derivatives, particularly 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, have been synthesized and utilized as pivotal intermediates in developing ingredients for agrochemical research. These compounds, synthesized through an efficient and scalable process, can be post-functionalized to introduce chemical diversity, making them valuable in the agrochemical field (Aribi et al., 2018).
Organic Synthesis
The synthesis of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines through palladium-catalyzed reactions demonstrates the role of difluoromethylated quinoline derivatives in organic synthesis. This method efficiently yields products for further chemical applications (Ye et al., 2012).
Nonlinear Optical Research
Quinoline derivatives are significant in nonlinear optical (NLO) research. Synthesized arylated quinolines have been studied for their electronic and NLO properties, indicating potential technological applications. These compounds demonstrate substantial molecular stability due to hyperconjugative interactions (Khalid et al., 2019).
Development of Functionalized Quinolines
Efficient methods for synthesizing 4-functionalized quinoline derivatives have been developed, contributing to the chemical diversity of quinoline-based compounds. Such derivatives have potential applications across various fields, including medicinal chemistry (Zhao et al., 2007).
Pharmaceutical Applications
Quinoline and its derivatives, including difluoromethylated quinolines, play a crucial role in pharmaceutical research. They have been used as parental compounds to synthesize molecules with anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows the creation of diverse derivatives, expanding its biomedical applications (Solomon & Lee, 2011).
Bioimaging
Certain quinoline derivatives, such as 2,4-disubstituted 7-aminoquinolines, have been used in bioimaging. They show strong intramolecular charge-transfer fluorescence, making them suitable for live-cell imaging and targeting specific cell structures, such as the Golgi apparatus (Chen et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinolines, in general, have been known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinoline-family drugs are believed to damage the parasite by capping the growing hemozoin crystals, thereby retarding deposition of heme onto the crystal surface, and complexing with free heme in the lumen of the digestive vacuole .
Biochemical Pathways
Quinolines and their derivatives have been known to interfere with various biochemical pathways, including those involved in the synthesis of dna, rna, proteins, and cell wall components .
Pharmacokinetics
Fluoroquinolones, a class of drugs that includes quinolines, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .
Result of Action
Quinolines and their derivatives are known to inhibit bacterial growth and replication by interfering with the function of key enzymes involved in dna replication .
Action Environment
It is known that the efficacy of quinolines can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
4-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKLTOLYFIMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper and how does it relate to the synthesis of 4-(difluoromethyl)quinoline?
A1: The research paper [] describes a novel synthetic method for producing 4-(difluoromethyl)quinolines. The key finding is the successful utilization of an intramolecular SN2' reaction of α-trifluoromethylstyrenes containing imine groups. This reaction, catalyzed by DBU and a catalytic amount of KCN, provides an efficient route to the desired this compound structures. This method offers a new approach to synthesizing these compounds, which could be valuable for drug discovery and material science applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




